molecular formula C24H26FN3O3 B10998341 N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10998341
M. Wt: 423.5 g/mol
InChI Key: PCZYAUOGHOROEQ-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” involves several steps:

    Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Attachment of the Fluorophenyl Ethyl Group: This step involves the alkylation of the pyridoindole core with a 4-fluorophenyl ethyl halide.

    Formation of the Butanamide Moiety: The final step involves the coupling of the intermediate with a butanoyl chloride derivative to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen.

    Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with certain biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of neurological disorders or cancer.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include neurotransmitter receptors, kinases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)ethyl]-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Lacks the methoxy group.

    N-[2-(4-chlorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the methoxy group and the fluorophenyl ethyl moiety in “N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” may confer unique biological activity and chemical reactivity compared to similar compounds. These structural features could influence its binding affinity, selectivity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C24H26FN3O3/c1-31-18-6-7-21-19(14-18)20-15-28(13-11-22(20)27-21)24(30)9-8-23(29)26-12-10-16-2-4-17(25)5-3-16/h2-7,14,27H,8-13,15H2,1H3,(H,26,29)

InChI Key

PCZYAUOGHOROEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

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